3,3-Diethoxypropanimidamide hydrochloride

Description

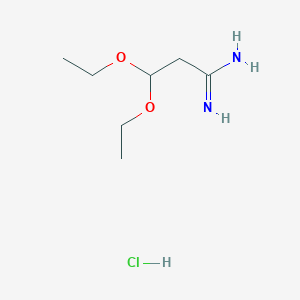

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H17ClN2O2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

3,3-diethoxypropanimidamide;hydrochloride |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-3-10-7(11-4-2)5-6(8)9;/h7H,3-5H2,1-2H3,(H3,8,9);1H |

InChI Key |

GZZSVLBJADMDGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC(=N)N)OCC.Cl |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 3,3 Diethoxypropanimidamide Hydrochloride

Reactivity Profiles of the Imidamide Functional Group

The reactivity of 3,3-Diethoxypropanimidamide hydrochloride is primarily dictated by the imidamide (more commonly known as amidine) functional group. This group possesses a unique electronic structure that allows for both nucleophilic and electrophilic interactions.

The amidine functional group, characterized by the R-C(=NR')NR''₂ moiety, is isoelectronic with a carboxylic acid but acts as a bis-nitrogen analogue. The presence of a lone pair of electrons on the sp³-hybridized amino nitrogen, which is in conjugation with the C=N double bond, renders the amidine group nucleophilic. This nucleophilicity allows amidines to serve as reactive building blocks in organic synthesis, particularly for the construction of heterocyclic compounds. semanticscholar.org

The nucleophilic character is evident in several key reaction types:

Addition to Electrophiles : Amidines readily react as nitrogen nucleophiles with electrophilic species such as Michael acceptors to form new carbon-nitrogen bonds. semanticscholar.org

Nucleophilic Catalysis : Amidines and related compounds can function as efficient nucleophilic catalysts in a variety of organic transformations, including acyl transfers, aldol (B89426) reactions, and conjugate additions. rsc.orgscispace.com Their catalytic activity stems from the formation of a reactive, covalently-bound intermediate with the substrate.

Cyclization Reactions : The nucleophilic nitrogen atoms of the amidine can initiate intramolecular or intermolecular cyclization cascades by attacking suitable electrophilic centers, leading to the synthesis of diverse heterocyclic systems like pyrimidines and imidazoles. nih.govnih.gov The reaction often begins with the nucleophilic attack of an amidine nitrogen onto an electrophilic carbon. nih.gov

While the neutral amidine is nucleophilic, its protonated form, the amidinium ion, exhibits electrophilic character. The positive charge is delocalized across the N-C-N system, making the central carbon atom susceptible to attack by strong nucleophiles. Furthermore, dicationic versions of amidines have been described as potent "superelectrophiles," highlighting the electrophilic potential of the core structure upon activation. researchgate.net

Electronic Effects : The two ether oxygen atoms in the diethoxy group are highly electronegative and exert an electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the adjacent carbons, potentially decreasing the nucleophilicity of the amidine functional group compared to a simple alkyl-substituted amidine. lumenlearning.com Conversely, the lone pairs on the oxygen atoms can participate in resonance (+R effect), which could donate electron density, although this effect is generally weaker than induction when transmitted through sigma bonds.

Steric Effects : The 3,3-diethoxypropyl group is sterically bulky. This steric hindrance can impede the approach of reactants to the amidine functional group, potentially slowing down reaction rates compared to less hindered amidines. nih.govlibretexts.org The degree of steric hindrance will influence both reactions where the amidine acts as a nucleophile and those where it might be attacked at the central carbon.

The acetal (B89532) functionality within the substituent is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, a key reactivity aspect discussed in section 3.3.

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are central to its structure and reactivity.

Amidines are among the strongest organic bases in their neutral, uncharged form. Their basicity is significantly greater than that of corresponding amides or amines. This enhanced basicity is due to the electronic structure of the conjugate acid, the amidinium ion.

Protonation occurs at the sp²-hybridized imino nitrogen. The resulting positive charge is effectively delocalized across both nitrogen atoms through resonance. This charge delocalization strongly stabilizes the amidinium cation, making the parent amidine a strong proton acceptor.

The formation of this compound is a direct result of this high basicity. It is an acid-base reaction where the strongly basic amidine abstracts a proton from hydrogen chloride (HCl). The resulting product is an ionic salt composed of the protonated amidinium cation and the chloride anion. Forming a hydrochloride salt often enhances a compound's water solubility and crystallinity, which is beneficial for handling and formulation. nih.gov

The transition between the neutral (free base) amidine and its protonated hydrochloride salt form can be readily monitored using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In ¹H NMR spectroscopy , protonation leads to distinct changes in chemical shifts. Protons on carbons adjacent to the newly protonated nitrogen atom experience deshielding due to the positive charge and will shift downfield (to a higher ppm value). nih.govresearchgate.net Most significantly, the protonated form will exhibit a new signal for the N-H protons of the amidinium group, which is absent in the spectrum of the free base. researchgate.net The exact chemical shift of these N-H protons can be variable and may depend on the solvent and concentration.

In ¹³C NMR spectroscopy , the carbons within the amidinium moiety and those nearby will also experience a downfield shift upon protonation due to the influence of the positive charge. srce.hr

Infrared (IR) spectroscopy provides clear signatures for protonation. The spectrum of the hydrochloride salt will differ from the free base in key regions:

N-H Stretching Region : The protonated amidinium ion (R-C(NH₂)₂⁺) will show strong, often broad, absorption bands in the 3400-3000 cm⁻¹ region, characteristic of N-H stretching vibrations in an ammonium-like salt. orgchemboulder.comresearchgate.net

C=N Stretching Region : The C=N stretching vibration, typically seen around 1680-1600 cm⁻¹ in the free base, will be altered. In the resonance-stabilized amidinium ion, the two C-N bonds are equivalent, and a strong absorption band corresponding to the asymmetric N-C-N stretch is expected, often in the 1690-1640 cm⁻¹ range.

N-H Bending Region : New bands corresponding to N-H deformation (bending) vibrations will appear around 1650-1560 cm⁻¹. researchgate.net

| Spectroscopic Method | Deprotonated Form (Amidine) | Protonated Form (Amidinium Hydrochloride) |

|---|---|---|

| ¹H NMR | No N-H signal from the core group (unless substituted). Protons on α-carbons are at a lower chemical shift. | Appearance of N-H signals. Protons on α-carbons shift downfield. |

| IR Spectroscopy | N-H stretch (if primary/secondary) ~3400-3250 cm⁻¹. C=N stretch ~1680-1600 cm⁻¹. | Broad, strong N-H stretches ~3400-3000 cm⁻¹. Asymmetric N-C-N stretch ~1690-1640 cm⁻¹. N-H bending vibrations ~1650-1560 cm⁻¹. |

Transformations and Rearrangement Pathways

Given the structure of this compound, which contains both an amidine and an acetal functional group, its most significant transformation pathway is likely driven by the acidic nature of the hydrochloride salt.

The acetal group is known to be stable in neutral or basic media but undergoes hydrolysis under acidic conditions. youtube.comorgoreview.com Since the compound exists as a hydrochloride salt, it provides its own acidic environment, especially in the presence of water. The hydrolysis of the 3,3-diethoxypropyl group is a plausible and well-precedented reaction. libretexts.orgmasterorganicchemistry.com

The mechanism for this transformation involves the following steps:

Protonation : One of the ether oxygens of the acetal is protonated by an available acid source (H⁺), converting the ethoxy group into a good leaving group (ethanol). youtube.com

Loss of Leaving Group : The protonated ethoxy group departs as a molecule of ethanol (B145695). This generates a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

Deprotonation : The resulting intermediate is deprotonated to form a hemiacetal.

Repeat : The process of protonation, loss of the second ethanol molecule, nucleophilic attack by water, and deprotonation repeats to yield the final aldehyde.

This acid-catalyzed hydrolysis would transform the 3,3-diethoxypropyl side chain into a propanal group, yielding 3-oxopropanimidamide hydrochloride. This represents a significant chemical transformation of the original molecule, unmasking a reactive aldehyde functionality while retaining the amidinium salt core.

Beyond this hydrolysis, the amidine moiety itself is a versatile precursor for further reactions, particularly intramolecular or intermolecular cyclizations, should other reactive functional groups be introduced or present in the reaction medium. rsc.orgacs.org

Intramolecular Cyclization and Ring-Forming Reactions

While this compound is a valuable precursor in intermolecular reactions, specific examples of its intramolecular cyclization in the literature are not extensively documented. However, the structural features of this compound suggest the potential for such reactions under specific conditions. Intramolecular cyclization reactions are fundamental in organic synthesis for the construction of cyclic molecules from a single substrate. In principle, the imidamide and diethoxypropyl functionalities could react internally to form a ring system.

The mechanism of such a hypothetical intramolecular cyclization would likely involve the activation of the acetal group under acidic conditions to generate a carbocation or an oxonium ion. This electrophilic center could then be attacked by the nucleophilic nitrogen of the imidamide group, leading to the formation of a new carbon-nitrogen bond and subsequent ring closure. The size of the resulting ring would depend on the conformation of the molecule and the specific reaction conditions employed.

General principles of intramolecular cyclizations involving similar functional groups suggest that the feasibility of the reaction is influenced by factors such as the length of the carbon chain connecting the reacting groups, the presence of activating groups, and the reaction temperature. For a molecule like this compound, the formation of a five or six-membered ring would be thermodynamically favored.

Intermolecular Condensation and Coupling Reactions

A significant application of this compound in organic synthesis is its role as a synthon in intermolecular condensation and coupling reactions, particularly for the synthesis of pyrimidine (B1678525) derivatives. The Pinner synthesis, a classic method for preparing pyrimidines, involves the condensation of an amidine with a 1,3-dicarbonyl compound. slideshare.netmdpi.com this compound serves as the amidine component in this reaction. researchgate.net

The reaction with active methylene (B1212753) compounds, such as malononitrile (B47326), is a well-established method for constructing the pyrimidine ring. In a typical reaction, this compound is treated with an active methylene compound in the presence of a base to yield a substituted pyrimidine. For instance, the reaction with malononitrile leads to the formation of 2-substituted pyrimidines.

The general reaction scheme involves the initial condensation of the imidamide with the active methylene compound, followed by cyclization and elimination of ethanol and ammonia (B1221849) to form the aromatic pyrimidine ring. The versatility of this method allows for the synthesis of a wide range of substituted pyrimidines by varying the active methylene component. nih.gov

Below is a table summarizing representative intermolecular condensation reactions of this compound:

| Active Methylene Compound | Base | Product | Reference |

| Malononitrile | Sodium Ethoxide | 4-Amino-5-cyanopyrimidine | thieme-connect.de |

| Ethyl Cyanoacetate | Sodium Ethoxide | 4-Amino-5-ethoxycarbonylpyrimidine | General Pinner Synthesis Principle slideshare.netmdpi.com |

| Acetylacetone | Piperidine | 4,6-Dimethylpyrimidine | General Pinner Synthesis Principle slideshare.netmdpi.com |

This table is illustrative and based on established reactivity patterns of amidines in pyrimidine synthesis. Specific yields and conditions for this compound may vary.

Mechanistic Elucidation Studies

The mechanisms of pyrimidine formation from amidines and dicarbonyl compounds have been the subject of numerous studies. These investigations provide a foundational understanding of the reaction pathways, even when specific studies on this compound are limited.

Transition State Analysis in Key Transformations

Detailed transition state analysis for the reactions of this compound is not extensively reported in the literature. However, computational studies on analogous pyrimidine syntheses provide insights into the potential transition states. The formation of the pyrimidine ring from an amidine and a dicarbonyl compound is believed to proceed through a series of steps, each with its own transition state. umich.edu

The initial nucleophilic attack of the amidine on one of the carbonyl groups of the dicarbonyl compound is a key step. The transition state for this step would involve the approach of the nitrogen atom of the amidine to the electrophilic carbon of the carbonyl group. Subsequent cyclization and dehydration steps would also proceed through distinct transition states. Computational chemistry allows for the modeling of these transition states, providing information about their geometry and energy, which helps in understanding the reaction kinetics and selectivity. For instance, studies on the de novo pyrimidine biosynthesis have elucidated the transition state for the nucleophilic attack of orotate (B1227488) on PRPP. umich.edu

Kinetic and Thermodynamic Profiling of Reactions

Computational Investigations into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms in organic chemistry. jchemrev.com While specific computational studies focused solely on this compound are scarce, broader computational studies on pyrimidine synthesis and reactivity offer valuable insights.

These studies can model the entire reaction pathway, including intermediates and transition states. For example, computational analysis has been used to support mechanistic findings in the synthesis of pyrimidines from amides and nitriles. researchgate.net DFT calculations can provide information on the electronic structure of reactants and intermediates, bond energies, and the activation energies for different reaction steps. This information helps in rationalizing experimental observations and predicting the outcome of new reactions. For instance, computational studies have been employed to understand the mechanism of skeletal editing of pyrimidines to pyrazoles, which involves the activation of the pyrimidine ring. nih.gov Molecular dynamics simulations can also be used to study the effect of solvent on the reaction mechanism. nih.gov

Role as a Versatile Synthetic Reagent and Synthon

As a synthetic reagent, this compound provides the foundational malonimidamide structure in a stable, easy-to-handle hydrochloride salt form. The diethoxy groups serve as a protecting group for a highly reactive aldehyde functionality, which can be unmasked under specific reaction conditions. This dual functionality allows for its participation in a variety of chemical transformations.

Utility in C-C Bond Forming Reactions

While the primary application of this compound is in forming carbon-nitrogen bonds for heterocycle synthesis, its potential utility in C-C bond formation is theoretically plausible, though not widely documented. Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. nih.gov The central carbon atom of the propanimidamide (B3024157) backbone is flanked by two nitrogen atoms and is part of a protected 1,3-dicarbonyl system. In principle, deprotonation of this central carbon could generate a nucleophile capable of participating in C-C bond-forming reactions, similar to the reactivity of malonate esters. However, its predominant and well-established role remains that of an N-C-N building block for heterocyclic synthesis.

Applications in Amidation and Transamidation Reactions

Amidation and transamidation reactions are fundamental processes for synthesizing amides, which are prevalent in pharmaceuticals and biomolecules. These reactions typically involve the coupling of a carboxylic acid derivative with an amine. The chemical nature of an amidine, such as that in this compound, is distinct from that of an amide. Amidines are characterized by a C=N double bond and an adjacent single-bonded nitrogen, making them more basic and nucleophilic than amides. Consequently, they are not suitable reagents for direct amidation or transamidation reactions, and this does not represent a known application for this compound.

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net The bifunctional nature of this compound makes it an excellent candidate for such reactions.

One of the most well-known MCRs for heterocyclic synthesis is the Biginelli reaction, which produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. By replacing urea with an amidine like this compound, this reaction can be adapted to synthesize substituted dihydropyrimidines. The amidine provides the N-C-N fragment that cyclizes with the in-situ formed enone from the aldehyde and β-ketoester.

| Component A (Aldehyde) | Component B (β-Dicarbonyl) | Component C (Amidine Source) | Plausible Product (Dihydropyrimidine) |

| Benzaldehyde | Ethyl Acetoacetate | This compound | Ethyl 4-phenyl-6-methyl-2-(substituted)-1,4,5,6-tetrahydropyrimidine-5-carboxylate |

| 4-Chlorobenzaldehyde | Acetylacetone | This compound | 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-(substituted)-1,4-dihydropyrimidine |

Contribution to Heterocyclic Compound Synthesis

The most significant application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Imidazoles)

This compound is an exemplary reagent for the synthesis of pyrimidines. The pyrimidine ring is a fundamental component of nucleic acids (uracil, thymine, and cytosine) and is found in numerous therapeutic agents. nih.gov The classical approach to pyrimidine synthesis, known as the Pinner synthesis, involves the condensation of a 1,3-dicarbonyl compound (a C-C-C fragment) with an amidine (an N-C-N fragment). mdpi.com In this reaction, this compound serves as the amidine component.

The reaction proceeds via a [3+3] cycloaddition where the two nitrogen atoms of the amidine attack the carbonyl carbons of the 1,3-dicarbonyl compound, followed by condensation and dehydration to form the aromatic pyrimidine ring.

| β-Dicarbonyl Substrate | Reagent | Resulting Pyrimidine Product |

| Acetylacetone (2,4-Pentanedione) | This compound | 4,6-Dimethylpyrimidine |

| Dibenzoylmethane | This compound | 4,6-Diphenylpyrimidine |

| Ethyl Acetoacetate | This compound | 4-Methyl-6-hydroxypyrimidine |

| Malonaldehyde bis(dimethyl acetal) | This compound | Pyrimidine |

While highly effective for pyrimidine synthesis, the use of this compound for the synthesis of five-membered imidazoles is not a direct or common application. Imidazole synthesis typically requires different building blocks, such as a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Synthesis of Fused and Bicyclic Heterocyclic Systems

The synthesis of fused and bicyclic heterocycles is a crucial area of medicinal chemistry, as these scaffolds often exhibit potent biological activities. jchr.orgresearchgate.net The strategy for pyrimidine synthesis using this compound can be extended to create fused ring systems. This is achieved by using a cyclic precursor as the 1,3-dicarbonyl component.

When the β-dicarbonyl functionality is part of an existing ring, the subsequent condensation with this compound results in a pyrimidine ring fused to the original carbocycle or heterocycle. This provides a straightforward and modular approach to complex heterocyclic systems like pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, which are scaffolds for potent kinase inhibitors. nih.gov

| Cyclic β-Dicarbonyl Substrate | Reagent | Resulting Fused Heterocycle |

| 2-Acetylcyclopentanone | This compound | 4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

| Ethyl 2-oxocyclohexanecarboxylate | This compound | 4-Hydroxy-5,6,7,8-tetrahydroquinazoline |

| Ethyl 2-amino-4-oxo-4,5-dihydrothiophene-3-carboxylate | This compound | 4-Amino-5-oxo-5,6-dihydrothieno[2,3-d]pyrimidine |

| 4-Hydroxy-2H-pyran-2-one | This compound | 4-Hydroxy-2H-pyrano[2,3-d]pyrimidine |

Theoretical and Computational Studies of 3,3 Diethoxypropanimidamide Hydrochloride

Quantum Chemical Characterization

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can elucidate electronic structure, molecular geometry, and spectroscopic characteristics.

The electronic structure of a molecule dictates its chemical reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. This information is vital for predicting how the molecule will interact with other chemical species. In 3,3-Diethoxypropanimidamide hydrochloride, the nitrogen and oxygen atoms are expected to be regions of high electron density, while the hydrogen atoms attached to heteroatoms and the carbon atoms of the imidamide group would likely be electron-deficient.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 8.7 |

Note: These are hypothetical values for illustrative purposes and would be determined through specific computational calculations.

Molecules with rotatable bonds, like this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface (PES). mdpi.commdpi.com The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry.

By systematically rotating the single bonds in the diethoxy and propanimidamide (B3024157) fragments and calculating the energy at each step, a detailed map of the conformational landscape can be generated. mdpi.com This analysis is critical for understanding the molecule's preferred shape in different environments, which in turn influences its biological activity and physical properties. The global minimum on the PES represents the most stable conformation of the molecule. mdpi.com

Table 2: Example of Relative Energies of Different Conformers of this compound

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-Anti | 180 | 0.00 |

| Anti-Gauche | 60 | 1.25 |

| Gauche-Gauche | 60, 60 | 2.50 |

Note: These values are for illustrative purposes to demonstrate the output of a conformational analysis.

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would help in the assignment of the observed peaks in an experimental spectrum. nih.gov Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in the IR spectrum to specific molecular motions, such as the stretching and bending of C-N, C-O, and N-H bonds. nih.govresearchgate.net

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C (imidamide) | 165.2 | 164.8 |

| CH | 101.5 | 101.1 |

| CH₂ (ethoxy) | 62.8 | 62.5 |

| CH₃ (ethoxy) | 15.4 | 15.1 |

Note: This table illustrates how theoretical data can be compared with experimental results.

Reaction Mechanism Prediction and Validation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and predicting reaction pathways. mdpi.commdpi.com By applying DFT, it is possible to map out the potential energy surface for a chemical reaction, identifying transition states and calculating activation energies. mdpi.com

For this compound, DFT could be used to investigate its hydrolysis, cyclization reactions, or its role as a precursor in the synthesis of other compounds. The calculations would reveal the step-by-step mechanism of these transformations, including the structures of all intermediates and transition states. This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Computational screening allows for the rapid evaluation of a molecule's potential reactivity in a wide range of chemical transformations. By calculating reactivity descriptors, such as atomic charges, frontier orbital energies, and electrostatic potentials, it is possible to predict how this compound will behave in the presence of different reagents.

This approach can be used to identify promising new reactions and to predict the regioselectivity and stereoselectivity of these transformations. For example, computational screening could be employed to explore the utility of this compound as a building block in the synthesis of novel heterocyclic compounds, guiding experimental efforts towards the most promising avenues.

Table 4: List of Compound Names Mentioned

| Compound Name |

|---|

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling for this compound would focus on how its distinct structural features influence its chemical reactivity. The primary reactive center is the imidamide functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. The reactivity of this group is significantly modulated by the electronic and steric effects of its substituents.

Key structural components of this compound for SRR modeling include:

The Imidamide Core: The inherent basicity and nucleophilicity of the nitrogen atoms are central to its reactivity profile.

The Diethoxypropyl Group: The two ethoxy groups at the 3-position exert an electron-withdrawing inductive effect, which can influence the electron density on the imidamide moiety. Steric hindrance from this bulky group can also dictate the accessibility of the reactive center to other molecules.

The Hydrochloride Salt: The presence of the hydrochloride salt form indicates that one of the nitrogen atoms is protonated. This protonation significantly alters the electronic distribution and reactivity of the imidamide group, making the carbon atom more electrophilic.

Computational methods such as Density Functional Theory (DFT) can be employed to calculate molecular properties like electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO gap), and atomic charges. These calculations would provide quantitative insights into the reactivity of different sites within the molecule. For instance, the electrostatic potential map would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule would interact with other reagents.

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. For propanimidamide systems, a QSRR model would aim to predict reaction rates or equilibrium constants based on calculated molecular descriptors.

A hypothetical QSRR study on a series of substituted propanimidamides could involve synthesizing a library of analogs with varying substituents on the propanimidamide backbone and measuring their reactivity in a specific reaction, for example, hydrolysis or reaction with an electrophile. Molecular descriptors for each analog would then be calculated using computational software. These descriptors can be categorized as:

Electronic Descriptors: Hammett constants (σ), calculated dipole moments, and atomic charges on the imidamide nitrogen and carbon atoms.

Steric Descriptors: Taft steric parameters (Es), molar volume, and surface area.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to build an equation of the form:

Reactivity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

Where 'c' represents the coefficients determined from the regression analysis.

Table 1: Hypothetical Data for a QSRR Model of Propanimidamide Derivatives

| Compound | Substituent (R) | Hammett Constant (σ) | Calculated Dipole Moment (Debye) | Observed Rate Constant (k, s⁻¹) |

|---|---|---|---|---|

| 1 | -H | 0.00 | 2.5 | 1.2 x 10⁻⁴ |

| 2 | -CH₃ | -0.17 | 2.8 | 0.8 x 10⁻⁴ |

| 3 | -Cl | 0.23 | 1.9 | 2.5 x 10⁻⁴ |

This table is illustrative and does not represent real experimental data.

Such a model would allow for the prediction of reactivity for new, unsynthesized propanimidamide derivatives, guiding the design of compounds with desired chemical properties. Studies on other amidine-containing compounds have successfully used QSRR to understand their biological activity, demonstrating the feasibility of this approach. nih.govnih.gov

For this compound, the key substructures are:

Amidinium Ion: The protonated imidamide group is a key feature. Amidinium ions are known to be more susceptible to nucleophilic attack at the carbon atom compared to their neutral amidine counterparts. This suggests that this compound could serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrimidines or triazines, by reacting with dinucleophiles. escholarship.orgnih.gov The reactivity of amidines is influenced by the electronic nature of their substituents, with electron-donating groups generally increasing nucleophilicity and electron-withdrawing groups enhancing the electrophilicity of the amidine carbon. nih.gov

Acetal (B89532) Group (Diethoxy): The 3,3-diethoxypropane moiety contains an acetal functional group. Acetals are generally stable under neutral and basic conditions but are labile to acidic hydrolysis, which would yield an aldehyde. This property could be exploited in synthetic strategies where the controlled release of an aldehyde functionality is desired.

Table 2: Predicted Reactivity Based on Substructure Analysis

| Substructure | Key Reactive Feature | Predicted Chemical Behavior | Potential Synthetic Utility |

|---|---|---|---|

| Amidinium Ion | Electrophilic Carbon | Undergoes nucleophilic substitution | Synthesis of N-containing heterocycles |

| Acetal | Acid-labile C-O bonds | Hydrolysis to an aldehyde under acidic conditions | Protecting group for an aldehyde; precursor for aldehyde-based reactions |

This table is illustrative and does not represent real experimental data.

Emerging Research Directions and Future Outlook

Development of Innovative Synthetic Methodologies for 3,3-Diethoxypropanimidamide Hydrochloride

The synthesis of imidamide hydrochlorides, often referred to as Pinner salts, traditionally involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgnumberanalytics.com A plausible and established route to obtaining the target compound would likely start from 3,3-diethoxypropanenitrile. This precursor is synthesized via several methods, including the reaction of acetonitrile (B52724) with a brominating agent in the presence of an alcohol catalyst or the acetalation of acrylonitrile (B1666552) with ethanol (B145695). nbinno.comchembk.comgoogle.com

The classical Pinner reaction involves passing anhydrous hydrogen chloride gas through a mixture of the nitrile and an alcohol. rroij.comnih.gov However, modern advancements aim for milder and more efficient protocols. Future research could focus on developing innovative, Lewis acid-promoted Pinner reactions, which can offer a milder alternative to strong Brønsted acids. nih.gov The use of reagents like trimethylsilyl (B98337) chloride (TMSCl) to generate HCl in situ also presents a more manageable approach. rroij.com

Further innovations could explore transition metal-catalyzed methods. For instance, ruthenium complexes have been used for intramolecular Pinner-type reactions, suggesting a potential for developing catalytic intermolecular versions applicable to substrates like 3,3-diethoxypropanenitrile. rroij.com The development of one-pot procedures that combine the formation of the nitrile and its subsequent conversion to the imidamide hydrochloride would represent a significant step forward in terms of efficiency and atom economy.

Table 1: Comparison of Potential Synthetic Routes to Imidamide Hydrochlorides

| Method | Catalyst/Reagent | Advantages | Potential Challenges |

| Classical Pinner Reaction | Anhydrous HCl gas, Alcohol | High yield for simple substrates. rroij.com | Harsh conditions, handling of corrosive gas. rroij.com |

| Lewis Acid-Promoted | Trimethylsilyl triflate (TMSOTf) | Milder conditions, high chemoselectivity. nih.gov | Stoichiometric amounts of Lewis acid may be needed. |

| In Situ HCl Generation | Trimethylsilyl chloride (TMSCl), Alcohol | Avoids handling of HCl gas, milder protocol. rroij.com | Reaction rates may be slower. |

| Transition Metal Catalysis | Ruthenium or Hafnium complexes rroij.com | Potential for catalytic turnover, novel reactivity. | Catalyst sensitivity, limited substrate scope. |

Exploration of Undiscovered Reaction Pathways and Chemical Transformations

The imidamide hydrochloride functional group is a highly versatile intermediate. synarchive.com Its reactivity is analogous to that of imidates and amidines, which are valuable precursors in heterocyclic chemistry. researchgate.netresearchgate.net Future research will likely focus on harnessing the electrophilic nature of the imidamide carbon for various nucleophilic substitution reactions.

Key unexplored pathways for this compound could include:

Synthesis of Amidines: Reaction with primary or secondary amines would yield substituted amidines. synarchive.comorganic-chemistry.org These structures are prevalent in medicinal chemistry and serve as key ligands in organometallic chemistry.

Formation of Heterocycles: As a bifunctional molecule, it holds potential for intramolecular cyclization reactions or as a key component in multicomponent reactions to form nitrogen-containing heterocycles like pyrimidines or triazines. researchgate.netrsc.org The diethoxypropane moiety can be deprotected under acidic conditions to reveal an aldehyde, which can participate in cyclization cascades.

Conversion to Esters and Orthoesters: Hydrolysis under controlled pH can convert the imidamide into the corresponding ester, while reaction with excess alcohol can lead to the formation of an orthoester. nih.gov

The reactivity of the imidamide group is ripe for exploration in cycloaddition reactions and as a precursor for generating novel reactive intermediates. nih.gov Its interaction with various nucleophiles beyond simple amines, such as organometallic reagents or enolates, could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions.

Advanced Applications in the Construction of Complex Organic Molecules and Scaffolds

The true potential of this compound lies in its application as a versatile scaffold in the synthesis of complex molecules. The acetal (B89532) group serves as a protected aldehyde, allowing the imidamide moiety to be manipulated selectively. Subsequent deprotection would unmask the aldehyde for further transformations, such as Wittig reactions, reductive aminations, or aldol (B89426) condensations.

This "masked aldehyde" functionality makes it an ideal candidate for the synthesis of polyfunctional linear molecules or for the construction of complex heterocyclic systems. For example, it could be a key starting material for synthesizing substituted pyridines, pyrazoles, or other pharmacologically relevant scaffolds. nih.govafricanjournalofbiomedicalresearch.com The sequential nature of its reactivity allows for a controlled, step-wise elaboration of molecular complexity, a highly desirable feature in modern organic synthesis.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The exploration of the full synthetic potential of a novel building block like this compound can be dramatically accelerated by modern automation technologies. geneonline.comresearchgate.net High-Throughput Experimentation (HTE) allows for the rapid screening of a wide array of reaction conditions (catalysts, solvents, bases, temperatures) in parallel, using microscale quantities of materials. acs.org This approach is ideal for identifying optimal conditions for its reactions with various nucleophiles or for discovering entirely new transformations. nih.gov

Table 2: Application of Modern Technologies to Research on this compound

| Technology | Application | Potential Outcome |

| High-Throughput Experimentation (HTE) | Reaction condition screening (e.g., amination, cyclization). | Rapid identification of optimal catalysts, solvents, and reagents. Discovery of novel reactivity. acs.org |

| Automated Synthesis Platforms | Library synthesis of derivatives (e.g., amidines, heterocycles). | Fast generation of compound collections for screening. Improved reproducibility. nih.gov |

| Flow Chemistry | Optimization of synthesis and scale-up. | Enhanced control over reaction parameters, improved safety, and easier scalability. nih.gov |

| Computational Chemistry | Prediction of reactivity and spectral properties. | Guidance for experimental design, understanding of reaction mechanisms. rsc.org |

Advancements in Theoretical and Computational Understanding of Imidamide Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound before they are even synthesized in the lab. rsc.org Density Functional Theory (DFT) calculations can be employed to:

Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of potential reaction pathways, such as the nucleophilic attack on the imidamide carbon or subsequent cyclization steps. nih.govacs.org This can help rationalize experimental observations and predict the most likely outcomes.

Predict Spectroscopic Properties: Calculating properties like NMR chemical shifts and vibrational frequencies can aid in the characterization and identification of the compound and its reaction products.

By combining theoretical predictions with experimental work, a deeper understanding of the fundamental chemistry of imidamide hydrochlorides can be achieved. This synergy can guide the design of more efficient synthetic routes and the discovery of novel applications for this and related compounds. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Diethoxypropanimidamide hydrochloride, and how can researchers optimize reaction conditions to minimize impurities?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous hydrochloride salts (e.g., ivabradine intermediates) are synthesized via nucleophilic substitution followed by purification using recrystallization or column chromatography to remove dimeric impurities . Reaction parameters like temperature (0–5°C for exothermic steps) and stoichiometric ratios (e.g., 1:1.2 molar equivalents of amine to alkylating agent) should be tightly controlled. Impurities can be mitigated using preparative HPLC or fractional crystallization, as demonstrated in impurity profiling of related hydrochloride salts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile:water (70:30 v/v) at 1 mL/min. Compare retention times against certified reference standards .

- Structural Confirmation : Employ -NMR (400 MHz, DO) to verify ethoxy and amidine proton signals. FT-IR can confirm the presence of the amidine group (C=N stretch ~1650 cm) and hydrochloride salt formation (broad O-H/N-H stretches) .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical) to confirm stoichiometry .

Q. What are the critical solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol. Hydrochloride salts generally exhibit high solubility in polar solvents (>50 mg/mL in water) but may degrade in acidic/basic conditions. Pre-saturation studies at 25°C and 37°C are recommended .

- Stability : Store at –20°C in desiccated, amber vials. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Mechanistic Studies : Use kinetic isotope effects (KIEs) or -labeling to track reaction pathways. For example, in carbodiimide-mediated reactions (e.g., EDC·HCl), isotopic tracing clarifies whether hydrolysis or acylation dominates .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict electrophilic sites and compare with experimental NMR shifts .

- Controlled Replicates : Repeat experiments under inert atmospheres (N/Ar) to rule out oxygen or moisture interference .

Q. What strategies are effective for analyzing the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a gold sensor chip and measure binding kinetics (k, k) at varying compound concentrations (1 nM–100 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) in PBS (pH 7.4) at 25°C .

- Inhibitor Screening : Use fluorogenic substrates (e.g., Z-FR-AMC for proteases) to assess IC values. Include positive controls (e.g., GW4869 for neutral sphingomyelinase inhibition) .

Q. How should researchers design experiments to address discrepancies in the compound’s stability under physiological vs. storage conditions?

- Methodological Answer :

- Comparative Stability Assays : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) at 37°C. Compare degradation profiles (HPLC) with those under accelerated storage conditions .

- Mass Spectrometry (LC-MS/MS) : Identify degradation products (e.g., ethoxy group hydrolysis) and propose degradation pathways .

- pH-Rate Profiling : Measure degradation rates across pH 2–10 to identify instability thresholds .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.